4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a dipropylsulfamoyl group and a 6-ethoxy-1,3-benzothiazol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction using ethyl iodide in the presence of a base.
Formation of the Benzamide Core: The benzamide core is formed by reacting 4-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the benzothiazole derivative.
Introduction of the Dipropylsulfamoyl Group: The dipropylsulfamoyl group is introduced by reacting the benzamide derivative with dipropylamine and chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dipropylsulfamoyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(dipropylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- 4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)aniline
Uniqueness
4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the dipropylsulfamoyl and ethoxy groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c1-4-13-25(14-5-2)31(27,28)18-10-7-16(8-11-18)21(26)24-22-23-19-12-9-17(29-6-3)15-20(19)30-22/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZIBIXXBBJSFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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